molecular formula C20H28O6 B1163903 Lasiodonin CAS No. 38602-52-7

Lasiodonin

Cat. No. B1163903
CAS RN: 38602-52-7
M. Wt: 364.4 g/mol
InChI Key:
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Description

Lasiodonin is a diterpenoid compound identified from the plant Isodon lasiocarpus (HAYATA) KUDO. Research has focused on its chemical structure, synthesis, and properties, revealing its significance in the field of natural products chemistry.

Synthesis Analysis

This compound and its derivatives have been synthesized and studied for their chemical structure and properties. The synthesis involves complex reactions highlighting the molecule's intricate nature. For instance, an NMR study provided insights into this compound acetonide's structure, derived from Chinese medicinal herb Rabdosia rubescens, showcasing the synthetic approaches to understanding its structure and properties (Haiyan, 2005).

Molecular Structure Analysis

The molecular structure of this compound was established through chemical and spectroscopic evidence, identifying it as ent-7β, 20-epoxy-15-oxo-16-kaurene-1β, 6α, 7α, 11α-tetraol. This work laid the foundation for understanding the molecular framework of this compound and its analogs (Fujita & Taoka, 1972).

Scientific Research Applications

  • Immunosuppressive Mechanisms : Lasiodonin was studied alongside Oridonin for its effects on immune cells. It was found that Oridonin, a similar compound, demonstrated significant immunosuppressive effects by interfering with DNA replication in cells, regulating the cell cycle, and inhibiting cytokine secretion at both protein and mRNA levels in murine splenic lymphocytes (Liu, Yang, Zhang, & Li, 2007).

  • Molecular Structure Analysis : The structure of this compound acetonide, a derivative of this compound, was identified and analyzed using NMR techniques. This study contributes to understanding the chemical nature of this compound and its potential applications (Haiyan, 2005).

  • Anti-Cancer Properties : Research has indicated that this compound exhibits inhibitory activity against various cancer cell lines. It was isolated alongside other diterpenoids and evaluated for its effects on cell lines like A549, HT-29, and K562, showing potential as an anti-cancer agent (Li et al., 2006).

  • Cytotoxicity Studies : this compound was part of a study examining its cytotoxic effects on HL60 cells and LOVO cells. The findings suggest that it can inhibit the growth of these cell lines in vitro, indicating its potential use in leukemia and colon carcinoma treatments (Ju-yuan, 2008).

  • Pharmacokinetics Analysis : A method was developed for analyzing this compound and other diterpenoids in rat plasma using liquid chromatography-mass spectrometry. This study aids in understanding the pharmacokinetics of this compound, crucial for its potential therapeutic applications (Du et al., 2010).

Safety and Hazards

When handling Lasiodonin, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

(1S,2S,3S,5S,8S,9S,10S,11R,15S)-3,9,10,15-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O6/c1-9-10-6-11(21)13-18-8-26-20(25,19(13,7-10)15(9)23)16(24)14(18)17(2,3)5-4-12(18)22/h10-14,16,21-22,24-25H,1,4-8H2,2-3H3/t10-,11+,12+,13+,14-,16+,18+,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVWYILWVYNUAJ-AGVOTIIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C23C1C(C(C45C2C(CC(C4)C(=C)C5=O)O)(OC3)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC[C@@H]([C@]23[C@@H]1[C@@H]([C@]([C@]45[C@H]2[C@H](C[C@H](C4)C(=C)C5=O)O)(OC3)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lasiodonin
Reactant of Route 2
Lasiodonin
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Lasiodonin
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Lasiodonin
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Lasiodonin
Reactant of Route 6
Lasiodonin

Q & A

Q1: What is Lasiodonin and where is it found?

A1: this compound is an ent-kaurane diterpenoid, a class of naturally occurring compounds with potential biological activity. It is primarily isolated from the leaves of plants within the Isodon genus, including Isodon rubescens (also known as Dong Ling Cao), Isodon japonica, Isodon parvifolius, and Isodon macrophylla [, , , , ]. These plants have a history of use in traditional medicine.

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C20H28O6 and a molecular weight of 364.43 g/mol [].

Q3: Has the structure of this compound been confirmed using spectroscopic techniques?

A3: Yes, the structure of this compound has been extensively studied and confirmed using various spectroscopic techniques, including 1D and 2D NMR (Nuclear Magnetic Resonance) spectroscopy, as well as mass spectrometry [, , , , ]. These techniques help in determining the connectivity and spatial arrangement of atoms within the molecule.

Q4: What are the primary biological activities reported for this compound?

A4: Research suggests that this compound, along with other diterpenoids from Isodon species, exhibits cytotoxic activity against several cancer cell lines [, , , ]. This activity has been observed in vitro against human tumor cell lines such as HL-60 (leukemia), K562 (leukemia), A549 (lung cancer), HT-29 (colon cancer), Bcap37 (breast cancer), CA (cervical cancer), CNE (nasopharyngeal carcinoma), BIU87 (bladder cancer), BGC823 (gastric cancer), and HeLa (cervical cancer) [, , , ].

Q5: What is the mechanism of action of this compound's cytotoxic activity?

A5: While this compound has shown promising in vitro cytotoxicity, its precise mechanism of action remains to be fully elucidated. Further research is needed to understand how it interacts with cellular targets and triggers cell death in cancer cells.

Q6: Are there any analytical methods to quantify this compound?

A7: Yes, researchers have developed analytical methods for quantifying this compound and other diterpenoids in various matrices. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a commonly employed technique for this purpose []. This method allows for sensitive and specific detection and quantification of this compound in complex mixtures like plant extracts and biological samples.

Q7: Have there been any studies on the pharmacokinetics of this compound?

A8: A study utilizing HPLC-ESI-MS/MS analyzed the excretion of this compound and nine other diterpenoids in rat bile after oral administration of Isodon rubescens extract []. This research provides insights into the in vivo behavior of this compound, a crucial aspect for understanding its potential therapeutic application.

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